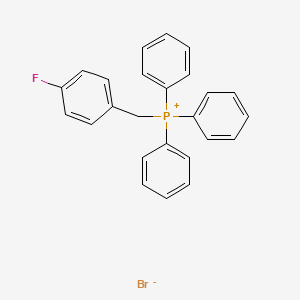

(4-Fluorobenzyl)triphenylphosphonium bromide

描述

Historical Development of Quaternary Phosphonium Salts

The development of quaternary phosphonium salts traces back to fundamental discoveries in organophosphorus chemistry that revolutionized synthetic methodology. Georg Wittig's groundbreaking work in 1954 established the foundation for quaternary phosphonium salt chemistry through his development of the namesake Wittig reaction, an achievement that earned him the Nobel Prize in 1979. This seminal contribution transformed quaternary phosphonium compounds from laboratory curiosities into essential synthetic tools, making the Wittig reaction as commonplace in organic chemistry textbooks as it is in total synthesis applications.

The traditional synthesis of quaternary phosphonium salts historically relied on routes involving nucleophilic phosphorus centers, which presented significant limitations in terms of kinetics and substrate availability. Early methodologies required the use of phosphines as nucleophilic partners in substitution reactions with organic halides, a process that often suffered from slow reaction rates and limited commercial availability of many parent phosphines. These constraints drove researchers to seek alternative synthetic approaches that could overcome the inherent limitations of conventional phosphonium salt preparation.

A significant advancement in quaternary phosphonium salt synthesis emerged with the development of inverse reactivity approaches. Recent research has demonstrated the feasibility of utilizing phosphine oxides as electrophilic partners in combination with Grignard reagents as nucleophiles. This methodology represents a paradigm shift from traditional approaches, enabling the preparation of quaternary phosphonium salts through the crucial intermediacy of halophosphonium salts. The inverse reactivity approach has proven particularly valuable for accessing a broad range of quaternary phosphonium salts in excellent yields while avoiding the kinetic limitations associated with conventional methods.

The evolution of quaternary phosphonium salt chemistry has also encompassed the development of specialized synthetic methodologies for specific structural motifs. Contemporary research has established efficient protocols for the programmed synthesis of π-expanded phosphonium salts, enabling access to compounds possessing up to eight conjugated rings and incorporating diverse heterocyclic scaffolds such as pyrrole, thiophene, indole, and benzofuran. These methodologies typically employ one-step procedures that do not require chromatographic purification, representing a significant improvement in synthetic efficiency.

属性

IUPAC Name |

(4-fluorophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWIYANXFWXPJQY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21BrFP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40445577 | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51044-11-2 | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40445577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-FLUOROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Microwave-Assisted Synthesis

A highly efficient and modern method involves microwave irradiation to accelerate the reaction between triphenylphosphine and substituted benzyl bromides, including 4-fluorobenzyl bromide.

- Mix triphenylphosphine (40 mmol) and 4-fluorobenzyl bromide (20 mmol) in tetrahydrofuran (THF) solvent.

- Heat under microwave irradiation at 60 °C for 30 minutes at 800 W power and 1 bar pressure.

- After reaction completion, filter the precipitate and recrystallize from dichloromethane to obtain the phosphonium bromide salt.

- The yield of (4-fluorobenzyl)triphenylphosphonium bromide under these conditions is typically very high, around 97-98%.

- The product is obtained as a colorless powder.

- Melting points and NMR data confirm the structure and purity.

This method offers significant advantages over conventional heating by drastically reducing reaction time from several hours to minutes while maintaining excellent yields and purity.

Conventional Heating Methods

Traditional synthesis involves refluxing triphenylphosphine with 4-fluorobenzyl bromide in solvents such as THF, dichloromethane, or toluene for extended periods (several hours). Although effective, these methods are less efficient and consume more energy compared to microwave-assisted synthesis.

Copper-Mediated Radiolabeling Preparation (For ^18F-Labeled Analog)

For the preparation of radiolabeled this compound with fluorine-18, a copper-mediated aromatic ^18F-fluorination strategy has been developed:

- Starting from a boronic ester precursor of the benzyltriphenylphosphonium salt.

- Using copper(II) triflate complexes as catalysts in dimethylformamide (DMF) solvent.

- Reaction temperatures around 110 °C for 20 minutes.

- The process allows direct ^18F-fluorination in one step, simplifying the synthesis compared to multi-step traditional methods.

| Condition | Precursor Type | Catalyst Amount (μmol) | Additives | Temp (°C) | Time (min) | Radiochemical Yield (%) |

|---|---|---|---|---|---|---|

| A | Bromide precursor | 5.3 Cu(OTf)2(py)4 | None | 110 | 20 | 2.5 ± 0.5 |

| A | Triflate precursor | 5.3 Cu(OTf)2(py)4 | None | 110 | 20 | 60 ± 18 |

| B | Triflate precursor | 5 Cu(OTf)2 | 125 equiv pyridine | 110 | 20 | 62 ± 1.4 |

This copper-mediated method significantly improves radiochemical yield and reduces precursor loading, facilitating easier purification and efficient production of the radiolabeled compound.

Summary Table of Preparation Methods

| Method | Reaction Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | Triphenylphosphine + 4-fluorobenzyl bromide, MW irradiation | THF | 60 °C | 30 min | 97-98 | Rapid, energy-efficient, high purity |

| Conventional Heating | Triphenylphosphine + 4-fluorobenzyl bromide, reflux | THF, CH2Cl2, toluene | 60-80 °C | Several hours | 85-95 | Longer reaction time, traditional approach |

| Copper-Mediated ^18F-Fluorination | Boronic ester precursor + Cu catalyst + ^18F fluoride | DMF | 110 °C | 20 min | 60-62 | Radiolabeling, one-step fluorination, high yield |

Detailed Research Findings

- Microwave irradiation significantly reduces reaction time and provides near-quantitative yields of this compound, making it a preferred method for laboratory-scale synthesis.

- The copper-mediated ^18F-fluorination strategy represents a breakthrough for the preparation of radiolabeled derivatives, simplifying the multi-step radiosynthesis into a single step with good radiochemical yields.

- The choice of precursor (bromide vs triflate) and catalyst loading critically affects the efficiency of radiolabeling.

- The microwave method is scalable and reproducible, with consistent melting points and NMR spectra confirming product identity and purity.

化学反应分析

(4-Fluorobenzyl)triphenylphosphonium bromide: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

Reduction: Reduction reactions can lead to the formation of the corresponding phosphonium ylide.

Substitution: Substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Phosphine oxide

Phosphonium ylide

Fluorinated derivatives

科学研究应用

Synthesis and Characterization

The synthesis of (4-FBnTP) typically involves the reaction of 4-fluorobenzyl alcohol with triphenylphosphine dibromide. The general procedure yields a high radiochemical purity, making it suitable for PET imaging applications. For instance, one method reported a radiochemical yield exceeding 99% with an average specific activity of 16.7 GBq/µmol at the end of synthesis, highlighting its efficiency and effectiveness as a radiotracer in imaging studies .

2.1. Mitochondrial Imaging

(4-FBnTP) is primarily employed as a mitochondrial-targeting PET tracer due to its lipophilic cationic nature, which allows it to accumulate in mitochondria based on the negative membrane potential characteristic of these organelles. This property has made it invaluable for:

- Myocardial Perfusion Imaging : Studies have demonstrated that (4-FBnTP) can effectively image myocardial perfusion and assess coronary artery stenosis severity. It provides insights into ischemic areas following transient coronary occlusion .

- Oncological Diagnosis : The compound has shown promise in detecting and quantifying apoptosis in various cancer models, making it a potential tool for therapeutic monitoring in oncology .

2.2. Preclinical Studies

Preclinical studies using animal models have indicated that (4-FBnTP) accumulates significantly in cardiac tissues while exhibiting rapid clearance from the bloodstream. For example, in canine models, myocardial uptake ratios were reported to be significantly higher than those in blood or lung tissues . These studies underscore the compound's utility in evaluating cardiac health and function.

3.1. Imaging Myocardial Perfusion

A notable study utilized (4-FBnTP) to evaluate myocardial perfusion in dogs, revealing that the compound reaches a plateau concentration quickly post-injection, allowing for high-quality cardiac imaging. The uptake ratios demonstrated its effectiveness in distinguishing between healthy and ischemic myocardial regions .

3.2. Cancer Research

In cancer research contexts, (4-FBnTP) has been employed to monitor tumor metabolism and apoptosis through PET imaging techniques. Its ability to reflect mitochondrial activity makes it a valuable asset for assessing tumor viability and response to therapies .

作用机制

(4-Fluorobenzyl)triphenylphosphonium bromide: is unique in its structure and reactivity compared to other similar compounds, such as triphenylphosphine oxide and triphenylphosphonium chloride . These compounds differ in their substituents and reactivity, leading to different applications and properties.

相似化合物的比较

Triphenylphosphine oxide

Triphenylphosphonium chloride

Benzyltriphenylphosphonium bromide

生物活性

(4-Fluorobenzyl)triphenylphosphonium bromide, often abbreviated as FBnTP, is a phosphonium compound that has garnered attention for its potential applications in biomedical imaging and therapeutic contexts. This article synthesizes current research findings on the biological activity of FBnTP, focusing on its role as a mitochondrial-targeting agent, its pharmacokinetics, and its implications in various disease models.

Chemical Structure and Properties

FBnTP is characterized by a triphenylphosphonium moiety linked to a 4-fluorobenzyl group. This structure enhances its lipophilicity, allowing for effective cellular uptake and mitochondrial localization.

The primary mechanism of action for FBnTP involves its accumulation in mitochondria, where it can influence mitochondrial membrane potential and function. This property is particularly valuable in imaging studies and therapeutic applications targeting mitochondrial dysfunction.

1. Mitochondrial Targeting

FBnTP has been extensively studied as a positron emission tomography (PET) tracer. Its ability to accumulate in mitochondria allows for the assessment of mitochondrial function in various pathological states, including ischemia and cancer.

- Study Findings : In vivo studies demonstrated that FBnTP's myocardial concentration reached a plateau quickly, indicating effective localization in cardiac tissues. The uptake ratios of left ventricular wall to blood were significantly high (16.6 at 60 min post-injection), suggesting strong myocardial retention .

2. Anticancer Properties

Recent research has explored the use of FBnTP in oncological contexts, particularly in imaging non-small cell lung cancer (NSCLC).

- Case Study : In murine models of NSCLC, FBnTP was used to profile mitochondrial membrane potential, revealing distinct functional heterogeneity among lung tumor subtypes . This indicates potential for personalized treatment approaches based on mitochondrial profiling.

3. Antimicrobial Activity

FBnTP has also been evaluated for its antimicrobial properties against various pathogens.

- Research Results : Studies indicated that phosphonium compounds similar to FBnTP exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The concentration-dependent inhibition of biofilm formation was noted, highlighting its potential as an antibacterial agent.

Pharmacokinetics

The pharmacokinetic profile of FBnTP is crucial for its application in clinical settings.

- Absorption and Distribution : Following administration, FBnTP demonstrated rapid uptake by target tissues with minimal retention in non-target organs like the liver . The half-life in blood was approximately 19.5 seconds, allowing for quick imaging capabilities.

Data Summary

| Parameter | Value |

|---|---|

| Uptake Ratio (LV Wall to Blood) | 16.6 at 60 min |

| Blood Half-Life | 19.5 ± 4.4 seconds |

| Liver Uptake | Not exceeding myocardial levels |

| Cellular Viability | >90% across various tests |

常见问题

Q. How is (4-Fluorobenzyl)triphenylphosphonium bromide synthesized, and what are the critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution between 4-fluorobenzyl bromide and triphenylphosphine in a toluene solvent. Key parameters include:

- Molar ratio : 1:1 stoichiometry of 4-fluorobenzyl bromide to triphenylphosphine.

- Temperature : Reflux at 100–110°C for 3–6 hours.

- Workup : Precipitation and washing with hexane to isolate the phosphonium salt. Yields range from 85–95% under optimized conditions, as demonstrated in analogous syntheses of bromo- and methoxy-substituted derivatives .

Q. What role does this compound play in the Wittig reaction, and how is the reaction typically conducted?

It acts as a Wittig reagent, generating ylides for alkene synthesis. The reaction involves:

- Base : Strong bases like NaHMDS (sodium hexamethyldisilazane) deprotonate the phosphonium salt to form the reactive ylide.

- Solvent : Tetrahydrofuran (THF) or dichloromethane under inert atmospheres.

- Substrate : Aldehydes or ketones react with the ylide to form alkenes stereoselectively. Example: In retinoid synthesis, the ylide from this compound reacted with a C10 aldehyde precursor to yield a key intermediate with 41% efficiency .

Q. What are the primary applications of this compound in organic synthesis?

- Alkene synthesis : Used in Wittig reactions to prepare fluorinated styrenes and conjugated dienes.

- Medicinal chemistry : Intermediate in synthesizing MAO inhibitors (e.g., stereoselective synthesis of 1-propargyl-4-styrylpiperidine analogues) .

- Material science : Building block for fluorinated polymers or ligands .

Advanced Research Questions

Q. How does the fluorine substituent influence reactivity and selectivity in Wittig reactions compared to halogenated analogs?

The electron-withdrawing nature of the fluorine atom:

- Enhances ylide stability : Increases reaction efficiency with electron-deficient aldehydes.

- Directs regioselectivity : Fluorine’s meta-directing effect influences coupling positions in aromatic systems. Comparative studies show lower yields (e.g., 56% for fluorine vs. 88–95% for bromo derivatives) due to steric and electronic effects .

Q. What methods are used to characterize the compound, and what analytical data are critical?

Key characterization techniques:

Q. How does the compound’s lipophilicity enhance its utility in mitochondrial targeting studies?

The triphenylphosphonium cation and fluorobenzyl group confer high lipid solubility, enabling:

- Membrane penetration : Accumulation in mitochondria due to the negative mitochondrial membrane potential.

- Drug delivery : Conjugation with therapeutics (e.g., antioxidants) for targeted delivery. In vitro assays using fluorescent probes (e.g., JC-1) confirm mitochondrial localization .

Q. What strategies optimize reaction yields in stereoselective syntheses?

Q. How can contradictions in reported reaction efficiencies be resolved methodologically?

Discrepancies in yields (e.g., 56% vs. 85–95%) may arise from:

- Moisture sensitivity : Strict anhydrous conditions are critical.

- Substrate purity : Impurities in aldehydes or phosphonium salts reduce efficiency. Reproducibility is improved via controlled stoichiometry and inert atmospheres .

Q. What in vitro models are appropriate for studying its biological activity?

Q. How does this compound compare to other triphenylphosphonium salts in stability and reactivity?

- Electron-withdrawing groups (e.g., -F) increase oxidative stability but reduce ylide nucleophilicity compared to -CH or -OCH derivatives.

- Steric effects : The 4-fluoro group minimally hinders reactivity, unlike bulky substituents (e.g., -Br) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。